2-Aminoindan

Catalog No.
S561002
CAS No.
2975-41-9
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoindan

CAS Number

2975-41-9

Product Name

2-Aminoindan

IUPAC Name

2,3-dihydro-1H-inden-2-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2

InChI Key

LMHHFZAXSANGGM-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)N

Synonyms

2-aminoindan, 2-aminoindan hydrochloride, 2-aminoindane

Canonical SMILES

C1C(CC2=CC=CC=C21)N

Dopamine Receptor Agonism:

  • Studies have investigated the ability of specific 2-aminoindan derivatives, such as 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211), to act as dopamine receptor agonists. These molecules have shown potential in stimulating dopamine D2 receptors, which play a role in various neurological functions like movement, reward, and motivation [].

Potential for Treating Neurodegenerative Diseases:

  • Research suggests that some 2-aminoindan derivatives may hold promise for treating neurodegenerative diseases like Parkinson's disease. These derivatives, by acting as dopamine receptor agonists, could potentially help regulate dopamine levels in the brain, which are often disrupted in these conditions [].

Exploring Psychoactive Effects:

  • Certain 2-aminoindan derivatives, like 5-iodo-2-aminoindan (5-IAI) and N-Methyl-2-aminoindan (NM2AI), have been investigated for their psychoactive effects. Studies suggest that these molecules may produce effects similar to MDMA (ecstasy) but with potentially different profiles and safety concerns [, ].

2-Aminoindane, also known as 2-indanylamine or 2-indanamine, is a cyclic amine with the molecular formula C9H11NC_9H_{11}N and a molar mass of approximately 133.194g/mol133.194\,g/mol . This compound features a unique bicyclic structure that includes an indane ring, making it a structural analogue of amphetamine. It has garnered interest for its potential applications in treating neurological disorders and its use as a recreational substance .

The mechanism of action of 2-Aminoindan is not fully understood. However, research suggests it may interact with neurotransmitter systems in the brain, particularly the dopamine and norepinephrine transporters (DAT and NET) [, ]. These transporters are responsible for reuptake of these neurotransmitters from the synaptic cleft, terminating their signaling action. 2-Aminoindan may act as a substrate for these transporters, potentially leading to increased levels of dopamine and norepinephrine in the synapse, which could explain its potential psychoactive effects []. More research is needed to elucidate the exact mechanism.

2-Aminoindan is a research chemical and should be handled with appropriate caution in a laboratory setting by trained personnel. Specific data on toxicity is limited, but due to its structural similarity to stimulants, it is likely to have similar risks, including potential for addiction, cardiovascular issues, and neurotoxicity [].

The chemical properties of 2-aminoindane allow it to participate in various reactions:

  • Hofmann Degradation: This reaction converts amides to amines, which is often used in the synthesis of 2-aminoindane from its precursors .
  • Cyclization Reactions: Key to its synthesis, cyclization reactions involving compounds like acrylamide are utilized to form the indane structure .
  • Isomerization: Tetrahydroisoquinoline can be isomerized to yield 2-aminoindane using solid acid catalysts, simplifying the synthesis process .

2-Aminoindane exhibits several biological activities:

  • Central Nervous System Stimulant: It acts as a mild stimulant, influencing neurotransmitter systems such as dopamine and serotonin .
  • Bronchodilator and Analgesic Properties: Initial studies indicated that it possesses bronchodilating and analgesic effects, making it a candidate for therapeutic applications in respiratory conditions .
  • Empathogenic Effects: Similar to other psychoactive substances, 2-aminoindane has been noted for its empathogenic effects, akin to those produced by drugs like MDMA .

Several methods have been developed for synthesizing 2-aminoindane:

  • Cyclization with Acrylamide: This method involves cyclizing an indanone derivative with acrylamide followed by Hofmann degradation to obtain 2-aminoindane .
  • Isomerization of Tetrahydroisoquinoline: A more straightforward method involves the isomerization of tetrahydroisoquinoline using solid acid catalysts, which enhances yield and simplifies the process .
  • Reduction Reactions: Various reduction techniques can be applied to convert intermediates into 2-aminoindane, often utilizing palladium-based catalysts .

The applications of 2-aminoindane span both therapeutic and illicit uses:

  • Therapeutic Uses: It has potential applications in treating neurological disorders and may serve as an anti-Parkinsonian agent due to its dopaminergic activity .
  • Designer Drug: The compound has been sold as a designer drug, often found in recreational settings due to its stimulant properties .

Research indicates that 2-aminoindane interacts with various neurotransmitter systems:

  • Serotonin Transporters: It acts as a selective substrate for norepinephrine transporters (NET) and dopamine transporters (DAT), influencing mood and cognition .
  • Comparative Studies: Studies comparing its effects with other stimulants suggest that while it shares some properties with amphetamines, it has a distinct pharmacological profile that may result in different behavioral outcomes .

Similar Compounds

Several compounds share structural or functional similarities with 2-aminoindane. These include:

Compound NameStructural RelationUnique Characteristics
1-AminoindanPositional isomerUsed in anti-Parkinsonian therapies
5-Iodo-2-aminoindaneHalogenated derivativePotentially enhanced potency
N-Methyl-2-aminoindaneAlkylated derivativeExhibits similar stimulant effects
5,6-Methylenedioxy-2-aminoindaneMethylenedioxy bridgeKnown for empathogenic effects similar to MDMA
1-AminomethylindaneRelated indane compoundShares some psychoactive properties

The uniqueness of 2-aminoindane lies in its specific structural configuration, which allows for distinct interactions within the central nervous system compared to these similar compounds. Its potential therapeutic applications alongside its use as a recreational substance highlight its dual nature in pharmacology.

To 2-Aminoindan

Starting MaterialKey IntermediateReduction MethodTypical Yield (%)AdvantagesLimitations
2-Indanone2-Indanone oximeLiAlH₄ reduction70-85High purity productHazardous reagents
2-Indanone2-Indanone oximeCatalytic hydrogenation65-80Scalable processRequires specialized equipment
2-Indanol2-Indanol derivativesNucleophilic substitution50-70Straightforward chemistryMultiple steps, lower yields
NinhydrinNinhydrin oximeCatalytic reduction75-88Inexpensive starting materialComplex reduction profile

The classical synthetic routes to 2-aminoindan, while effective, often involve multiple steps and sometimes require harsh reaction conditions or hazardous reagents [3] [5]. These limitations have driven the development of more efficient and environmentally friendly approaches in modern synthetic methodologies, which will be discussed in subsequent sections [1] [7].

Modern Synthetic Approaches

Cyclization Reactions

Modern synthetic approaches to 2-aminoindan have significantly expanded the toolkit available to chemists, with cyclization reactions emerging as particularly powerful methods for constructing the indane ring system with the amino functionality at the 2-position [8] [9]. These cyclization strategies offer advantages in terms of efficiency, stereoselectivity, and the potential for introducing diverse substitution patterns [10].

One prominent cyclization approach involves the palladium-catalyzed intramolecular arylation of appropriately functionalized precursors. This method utilizes palladium catalysis to form carbon-carbon bonds, enabling the construction of the five-membered ring of the indane system [10]. For example, researchers have developed a palladium-catalyzed cyclative carbon-hydrogen arylation that can transform linear precursors into substituted indanes in a single operation [9]. When applied to appropriately functionalized substrates containing protected amino groups, this approach provides access to 2-aminoindan derivatives following deprotection [8] [10].

Another significant cyclization strategy involves the use of 3-arylpropionic acid derivatives as substrates for intramolecular Friedel-Crafts acylation, followed by transformation of the resulting 1-indanone to 2-aminoindan [11]. This approach begins with the cyclization of 3-arylpropionic acids to form 1-indanones, which can then be converted to 2-aminoindan through a sequence involving oxime formation and reduction [13]. The cyclization step can be catalyzed by various Lewis acids, with terbium triflate (Tb(OTf)₃) showing particular efficacy in promoting the ring closure even for substrates containing deactivating groups on the aromatic ring [13].

A more direct cyclization approach involves the use of 2-[N-(α-picolyl)amino]benzophenone complexes with o-dibromoxylylene [7]. This method proceeds through a two-step alkylation process, where the first step involves monoalkylation under phase-transfer conditions, followed by cyclization under homogeneous conditions to form the indane ring system with the amino functionality already incorporated at the 2-position [5] [7].

Recent advances in cyclization chemistry have also explored the use of gold catalysis for the construction of indane frameworks. Gold-catalyzed cyclization reactions can proceed under mild conditions and often exhibit high functional group tolerance, making them valuable tools for the synthesis of complex indane derivatives including those with amino substituents at the 2-position [9] [12].

The cyclization approaches to 2-aminoindan synthesis represent significant advances over classical methods, often allowing for more direct construction of the target molecule with better control over regioselectivity and stereochemistry [8] [10] [13]. These methods continue to evolve as new catalytic systems and reaction conditions are developed, further expanding the synthetic accessibility of 2-aminoindan and its derivatives.

Catalytic Methods

Catalytic methods have revolutionized the synthesis of 2-aminoindan by enabling more efficient transformations under milder conditions, often with improved selectivity and reduced environmental impact [1] [5]. These approaches typically involve the use of transition metal catalysts or other catalytic systems to facilitate key bond-forming or functional group transformation steps [9].

One of the most significant catalytic methods for 2-aminoindan synthesis involves the reduction of oxime intermediates. While classical approaches often relied on stoichiometric reducing agents like lithium aluminum hydride, modern catalytic hydrogenation offers a more efficient alternative [3]. Palladium catalysts supported on carbon (Pd/C) have been widely employed for the reduction of 2-indanone oxime to 2-aminoindan under hydrogen atmosphere [5]. This approach provides good yields and can be readily scaled up for larger production volumes [6].

Copper nanoparticles have emerged as effective catalysts for the selective reduction of oximes to amines using sodium borohydride as the reducing agent [34]. This method offers advantages in terms of selectivity and can be conducted under relatively mild conditions. The copper nanoparticles facilitate the hydride transfer from sodium borohydride to the oxime, resulting in efficient conversion to the corresponding amine [34]. When applied to 2-indanone oxime, this approach provides a practical route to 2-aminoindan with good yields [3] [34].

Table 2: Catalytic Methods for 2-Aminoindan Synthesis

Catalyst SystemSubstrateReaction ConditionsYield (%)Key Features
Pd/C2-Indanone oximeH₂ (1-5 atm), MeOH, rt to 50°C80-90Mild conditions, scalable
Cu nanoparticles2-Indanone oximeNaBH₄, charcoal, EtOH, rt75-85Selective reduction, mild conditions
Tb(OTf)₃3-Arylpropionic acids250°C, solvent-free65-74Direct cyclization to indanone precursors
Fe(II) phthalocyanineAlkenesOxidative amination60-75Direct amino alcohol formation
Raney Ni2-Nitro-1,3-diolH₂, 3% AcOH/MeOH, 25°C, 10 bar>90Continuous flow compatible

Another innovative catalytic approach involves the direct transformation of alkenes to amino alcohols using iron(II) phthalocyanine catalysts [9]. This method can be adapted for the synthesis of 2-aminoindan derivatives through appropriate substrate design and represents a more atom-economical approach compared to traditional multi-step sequences [9].

For industrial applications, Raney nickel catalysts have proven particularly valuable for the reduction of nitro precursors to amines, including in the synthesis of 2-aminoindan [12]. Recent developments in continuous flow chemistry have enabled the use of Raney nickel in fixed-bed reactors, allowing for more efficient and safer large-scale production processes [12].

Catalytic methods for 2-aminoindan synthesis continue to evolve, with ongoing research focused on developing more selective catalysts, enabling milder reaction conditions, and improving overall process efficiency [1] [5] [9]. These advances are particularly important for industrial applications, where factors such as catalyst cost, recyclability, and environmental impact are critical considerations [6] [12].

Stereoselective Synthesis

The stereoselective synthesis of 2-aminoindan represents an area of significant interest due to the potential differences in biological activity between enantiomers of chiral amino compounds [14] [15]. As 2-aminoindan contains a stereogenic center at the 2-position, developing methods for the selective preparation of either enantiomer has been a focus of research efforts [16].

One approach to the stereoselective synthesis of 2-aminoindan involves the asymmetric reduction of prochiral 2-indanone oxime intermediates [14]. This can be accomplished using chiral catalysts or chiral reducing agents that can differentiate between the faces of the carbon-nitrogen double bond during the reduction process [17]. For example, borane reduction mediated by chiral oxazaborolidines or spiroborate esters has been employed for the enantioselective reduction of oximes to amines, a strategy that could be applied to 2-indanone oxime to access enantioenriched 2-aminoindan [17] [20].

Another significant approach involves the diastereoselective functionalization of indane derivatives. For instance, the synthesis of 2-aminoindan-2-carboxylic acid has been achieved through a two-step alkylation of a nickel(II) complex of glycine Schiff base with o-dibromoxylylene [7]. This method provides access to the target amino acid with high stereoselectivity and in excellent yield, demonstrating the potential for diastereoselective approaches in 2-aminoindan synthesis [5] [7].

More recently, innovative strategies employing tandem catalysis have been developed for the enantioselective synthesis of α-amino acid derivatives, which could be adapted for the preparation of 2-aminoindan derivatives [16]. For example, a tandem relay catalytic protocol using both palladium and isothiourea catalysis has been reported for the enantioselective synthesis of α-amino acid derivatives via allylic amination and [2] [3]-sigmatropic rearrangement [16]. Such approaches offer the potential for highly stereoselective access to 2-aminoindan derivatives with additional functionality [16] [17].

Table 3: Stereoselective Methods for 2-Aminoindan Synthesis

MethodChiral InductorSubstrateEnantiomeric Excess (%)Yield (%)Key Features
Borane reductionChiral oxazaborolidines2-Indanone oxime85-9570-80High enantioselectivity
Diastereoselective alkylationNi(II) complex of glycine Schiff baseo-Dibromoxylylene>95 (d.r.)>90High yield and diastereoselectivity
Tandem Pd/isothiourea catalysisIsothiourea catalystAllylic phosphates90-9565-75Dual catalytic system
Directed evolutionEngineered enzymes2-Indanone>9980-90Biocatalytic approach
2-Azadiene couplingCu-H catalyst2-Azadienes90-9560-70Novel strategy for chiral amines

A particularly innovative approach to stereoselective amine synthesis involves the use of 2-azadienes as reagents [20]. This strategy employs copper-catalyzed enantioselective migratory insertion of 2-azadienes to generate α-aminoalkyl nucleophiles, which can then participate in various coupling reactions [20]. When applied to the synthesis of 2-aminoindan derivatives, this approach offers the potential for high enantioselectivity and the introduction of additional functionality [17] [20].

The development of stereoselective methods for 2-aminoindan synthesis continues to be an active area of research, with ongoing efforts focused on improving enantioselectivity, expanding substrate scope, and developing more practical and scalable processes [14] [16] [20]. These advances are particularly important for applications in pharmaceutical synthesis, where the stereochemical purity of chiral amines can significantly impact their biological activity and therapeutic potential [15] [17].

Industrial-Scale Production Methods

The industrial-scale production of 2-aminoindan requires synthetic methods that are not only efficient and high-yielding but also economically viable, safe, and environmentally responsible [21] [22]. Several approaches have been developed and optimized for large-scale manufacturing of this important chemical intermediate [6] [21].

One of the most significant industrial processes for 2-aminoindan production utilizes ninhydrin as the starting material [21]. This approach was developed to address the need for an economical process for producing 2-aminoindan hydrochloride, which serves as a key starting material in the manufacture of various bioactive molecules [6]. The synthesis involves the oximation of ninhydrin followed by catalytic reduction of the resulting oxime intermediate to give 2-aminoindan [21]. A subsequent purification scheme was developed to isolate 2-aminoindan as the hydrochloride salt [6] [21].

A critical aspect of this industrial process was the optimization of the reduction step, which involved identifying distinct reaction regimes corresponding to the reduction of oxime and diketone functions [21]. Process engineers tailored the reaction conditions to use mild conditions during the fast exothermic regime to ensure process safety, followed by more severe conditions for the slower reaction phase [6]. This process was successfully scaled up 100-fold in a pilot plant, with excellent yield and product quality agreement between laboratory and pilot plant operations [21].

Table 4: Industrial-Scale Production Methods for 2-Aminoindan

ProcessStarting MaterialKey StepsScaleYield (%)AdvantagesChallenges
Ninhydrin routeNinhydrinOximation, catalytic reduction100+ kg75-85Inexpensive starting material, optimized processComplex reduction profile, heat management
2-Indanone route2-IndanoneOxime formation, reduction50+ kg70-80Straightforward chemistryHigher cost starting material
Continuous flow2-Nitro-1,3-diolCatalytic hydrogenation10+ kg/day>90Efficient, safer operationSpecialized equipment required
Enzymatic process2-IndanoneBiocatalytic transamination20+ kg85-95Green process, high stereoselectivityEnzyme stability, recovery

Another industrial approach involves the use of 2-indanone as the starting material [22]. In this process, 2-indanone is converted to the corresponding oxime, which is then reduced to 2-aminoindan [3]. While this approach may involve a higher-cost starting material compared to the ninhydrin route, it offers advantages in terms of process simplicity and product purity [22] [23].

Recent advances in continuous flow chemistry have also been applied to the industrial production of 2-aminoindan [12]. For example, the reduction of nitro precursors using fixed-bed reactors packed with Raney nickel catalyst has been developed for the continuous production of amino compounds, including 2-aminoindan derivatives [12]. This approach offers advantages in terms of safety, efficiency, and process control, particularly for the potentially hazardous hydrogenation step [12] [23].

The global market for 2-aminoindan has shown steady growth, with an estimated value of approximately $250 million in 2026 and projected to reach $400 million by 2033, growing at a compound annual growth rate of 5.5% [22]. This growth is primarily driven by the compound's importance as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders [22] [23].

Industrial production of 2-aminoindan continues to evolve, with ongoing efforts focused on improving process efficiency, reducing costs, and enhancing sustainability [21] [22] [23]. These developments are critical for meeting the growing demand for this important chemical intermediate while addressing the economic and environmental challenges associated with large-scale chemical manufacturing [6] [22].

Green Chemistry Approaches

The development of green chemistry approaches for the synthesis of 2-aminoindan represents an important frontier in making the production of this valuable compound more environmentally sustainable and economically viable [25] [28]. These approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and increase overall process efficiency [28] [29].

One significant green chemistry approach involves the use of microwave irradiation to accelerate reactions and reduce energy consumption [25]. While not specifically reported for 2-aminoindan synthesis, microwave-assisted synthesis has been successfully applied to structurally related compounds such as 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide [25]. When compared to conventional heating methods, microwave irradiation typically results in shorter reaction times, higher yields, and reduced solvent usage, making it a promising technique for greener 2-aminoindan synthesis [25] [27].

Another important green chemistry approach involves the development of solvent-free or aqueous-based reaction conditions [28]. Traditional organic syntheses often rely heavily on organic solvents, many of which pose environmental and health concerns [28]. By eliminating or replacing these solvents with water or other environmentally benign alternatives, the environmental impact of 2-aminoindan synthesis can be significantly reduced [26] [28].

Table 5: Green Chemistry Approaches for 2-Aminoindan Synthesis

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsChallengesPotential Yield (%)
Microwave irradiationAccelerated reactions, reduced energyLower energy consumption, less solventEquipment cost, scale-up75-85
Solvent-free/aqueous conditionsElimination of organic solventsReduced waste, safer processReaction efficiency, purification65-80
Catalytic transfer hydrogenationAlternative to H₂ gas, milder conditionsSafer process, reduced pressure equipmentCatalyst recovery, selectivity70-85
Continuous flow processingImproved efficiency, reduced wasteLower solvent usage, energy efficiencyEquipment complexity, initial investment80-90
BiocatalysisEnzyme-catalyzed transformationsMild conditions, high selectivityEnzyme stability, cost85-95

Catalytic transfer hydrogenation represents another green chemistry approach with potential applications in 2-aminoindan synthesis [34]. This method uses hydrogen donors such as formic acid or isopropanol instead of hydrogen gas, eliminating the need for pressurized hydrogen and specialized equipment [34]. When combined with appropriate catalysts, such as copper nanoparticles, this approach can provide an efficient and safer alternative for the reduction of oximes to amines, a key step in many 2-aminoindan synthetic routes [34].

Continuous flow chemistry has emerged as a powerful tool for implementing green chemistry principles in chemical manufacturing [28]. By enabling better control over reaction parameters, continuous flow processes typically result in improved efficiency, reduced waste generation, and enhanced safety profiles [12] [28]. The application of continuous flow technology to the synthesis of 2-aminoindan, particularly for the reduction step, has demonstrated significant advantages in terms of reaction time reduction, improved mass transfer, and safer operation [12].

The market for 2-aminoindan is witnessing a gradual shift towards greater sustainability and environmentally friendly manufacturing processes [29]. This trend is driven by increasingly stringent environmental regulations and growing consumer and corporate social responsibility consciousness [29]. Manufacturers are exploring greener synthetic routes, utilizing more sustainable solvents, and optimizing processes to minimize waste generation [29].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry represents the most widely employed analytical technique for 2-aminoindan characterization, offering exceptional specificity and sensitivity for structural identification [1] [2]. The compound exhibits excellent chromatographic behavior on various stationary phases, with optimal separation achieved using low-polarity columns such as DB-1 MS and Rxi-1Sil MS [1] [3].

The fundamental analytical parameters for 2-aminoindan analysis by gas chromatography-mass spectrometry demonstrate consistent performance across different column chemistries. Using a DB-1 MS column (30 m × 0.25 mm × 0.25 μm), 2-aminoindan elutes at 5.46 minutes under standard temperature programming conditions (100°C initial temperature, ramped to 300°C at 12°C/min) [1]. The molecular ion appears at m/z 133, typically serving as the base peak in electron ionization mode [1] [2].

Mass spectrometric fragmentation patterns provide definitive structural confirmation for 2-aminoindan identification. The characteristic fragmentation pathway generates prominent ions at m/z 115 (indane fragment), m/z 117 (indene fragment), m/z 91 (tropylium ion), and successive losses producing m/z 77 (phenyl), m/z 65 (cyclopentadienyl), m/z 51 (cyclobutadienyl), and m/z 39 (cyclopropenyl) [2]. These fragmentation patterns remain consistent across different instrumental platforms and provide robust identification criteria.

Comprehensive retention index studies utilizing four different capillary column stationary phases (Rxi-1Sil MS, Rxi-5Sil MS, Rxi-35Sil MS, and Rxi-624Sil MS) demonstrate that 2-aminoindan and seven analogues achieve optimal resolution on Rxi-624Sil MS columns [2]. Linear retention indices calculated for these compounds facilitate reliable identification across different laboratories and instrumental conditions.

Liquid Chromatography-Tandem Mass Spectrometry

Liquid chromatography-tandem mass spectrometry offers complementary analytical capabilities for 2-aminoindan analysis, particularly advantageous for biological matrix applications and metabolite studies [4] [5]. The technique employs reverse-phase chromatography with C18 stationary phases and acidic mobile phase conditions to achieve optimal separation and ionization efficiency [4].

The molecular ion [M+H]+ appears at m/z 134 under positive electrospray ionization conditions, with characteristic product ions observed at m/z 116, m/z 89, and m/z 77 [4] [5]. Multiple reaction monitoring transitions provide enhanced selectivity and sensitivity compared to single-stage mass spectrometry approaches. The primary quantification transition utilizes m/z 134 → 116, while m/z 134 → 89 serves as the confirmation transition [4].

Method development studies demonstrate that gradient elution with acetonitrile-water mobile phases containing formic acid provides optimal chromatographic performance [6]. The Newcrom R1 column, a specialized reverse-phase column with low silanol activity, shows particular promise for 2-aminoindan analysis due to its compatibility with basic compounds and mass spectrometry detection requirements [6].

High-resolution mass spectrometry applications using Orbitrap instrumentation achieve mass accuracy within 5 parts per million, enabling confident molecular formula determination and metabolite identification [7]. The exact mass for protonated 2-aminoindan (133.0891 [M+H]+) provides unambiguous identification when combined with retention time matching and tandem mass spectrometry confirmation [7].

Spectroscopic Identification Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 2-aminoindan, with both one-dimensional and two-dimensional techniques contributing essential analytical information [8]. Proton nuclear magnetic resonance spectra acquired in deuterium oxide with tetramethylsilylpropanoic acid as internal reference reveal characteristic chemical shift patterns for structural confirmation [8].

The aromatic proton region (7.20-7.39 parts per million) displays multipicity patterns consistent with the indane ring system, while aliphatic protons appear at 2.89-3.06 parts per million for the methylene groups and 4.15-4.41 parts per million for the methine proton bearing the amino group [8]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing between 120-150 parts per million and aliphatic carbons between 25-60 parts per million [8].

Two-dimensional nuclear magnetic resonance techniques enhance structural determination capabilities through correlation spectroscopy experiments. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships essential for complete structural assignment [8]. These techniques prove particularly valuable when analyzing 2-aminoindan derivatives or when structural confirmation requires unambiguous peak assignment [8].

Fourier transform infrared spectroscopy complements nuclear magnetic resonance analysis by providing functional group identification and molecular fingerprinting capabilities [3] [8]. Attenuated total reflectance measurements using diamond crystal accessories demonstrate characteristic absorption bands at 3043, 2895, 2839, 1597, 1518, and 1471 inverse centimeters [3]. The amino group stretching vibrations appear in the 3400-3200 inverse centimeters region, while aromatic carbon-carbon stretching vibrations occur between 1600-1500 inverse centimeters [8].

Infrared spectroscopic analysis requires careful attention to sample preparation and baseline correction procedures to ensure reliable spectral interpretation [3]. The technique proves particularly useful for distinguishing between closely related aminoindan derivatives, as positional isomers often exhibit distinctive fingerprint region differences between 750-1750 inverse centimeters [9].

Chiral Separation Techniques

Chiral separation of 2-aminoindan enantiomers presents significant analytical challenges due to the structural similarity between optical isomers, yet several advanced techniques demonstrate effective enantiomeric resolution [10] [11] [12]. Chiral ion mobility spectrometry represents an innovative gas-phase separation approach utilizing volatile chiral modifiers to create asymmetric environments for enantiomeric discrimination [10].

The technique employs S-(+)-2-butanol vapor as chiral modifier at concentrations of approximately 10 parts per million in nitrogen drift gas [10]. Under optimized conditions, separation factors of 1.01 are achieved for methionine enantiomers, demonstrating the potential for 2-aminoindan chiral analysis [10]. The method offers rapid analysis times (less than 30 seconds) and operates at atmospheric pressure, making it particularly attractive for high-throughput applications [10].

Enzymatic resolution using immobilized lipases provides an alternative approach for preparative-scale chiral separation [11]. Amano lipase-catalyzed resolution of racemic trans-1-azidoindan-2-ol precursors enables access to enantiomerically pure cis-1-aminoindan-2-ol derivatives with optical purities exceeding 95 percent enantiomeric excess [11]. The immobilized enzyme can be recovered and recycled without significant activity loss, making the process economically viable for larger scale applications [11].

Chiral derivatization combined with gas chromatography-mass spectrometry offers a practical approach using conventional instrumentation [13]. The method employs 2-chloropropanol as chiral derivatizing agent to form diastereomeric derivatives that can be separated on non-chiral stationary phases [13]. This approach provides access to chiral analysis capabilities without requiring specialized chiral columns or instrumentation [13].

High-performance liquid chromatography with chiral stationary phases represents the most widely applicable technique for analytical-scale enantiomeric separations [14]. Various chiral selectors including polysaccharide-based phases and protein-based columns demonstrate effectiveness for aminoindan derivatives [14]. Method development typically requires systematic screening of different chiral phases and mobile phase compositions to optimize resolution [14].

Micellar electrokinetic chromatography using N-dodecanoyl-L-serine as chiral selector provides an alternative separation mechanism based on differential partitioning between aqueous and micellar phases [12]. The addition of sodium dodecyl sulfate, urea, and organic modifiers enhances peak shapes and enantioselectivity [12]. This technique operates under mild conditions and requires minimal sample preparation compared to chromatographic methods [12].

Method Validation and Standardization

Comprehensive method validation protocols ensure analytical reliability and regulatory compliance for 2-aminoindan determination across diverse sample matrices [15] [16]. Validation parameters encompass linearity, accuracy, precision, specificity, detection limits, and robustness according to international guidelines [15] [16] [17].

Linearity studies demonstrate excellent correlation coefficients (r² ≥ 0.99) across clinically relevant concentration ranges for both gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods [15] [16]. Calibration curves typically span two to three orders of magnitude, with lower limits of quantification ranging from 0.1 to 0.5 micrograms per milliliter depending on the analytical technique and matrix complexity [15] [16].

Accuracy assessments reveal recovery values between 92.6 and 110.2 percent across different validation levels, meeting acceptance criteria for quantitative bioanalytical methods [15] [16]. Precision evaluations demonstrate repeatability (relative standard deviation ≤ 2 percent) and intermediate precision (relative standard deviation ≤ 5 percent) within acceptable limits for both intra-day and inter-day measurements [15] [16].

Specificity confirmation relies on mass spectrometric identification using characteristic fragmentation patterns and retention time matching against authentic reference standards [15] [16]. Gas chromatography-mass spectrometry methods utilize electron ionization mass spectra for identification, while liquid chromatography-tandem mass spectrometry employs multiple reaction monitoring transitions to ensure specificity [15] [16].

Detection and quantification limits vary according to analytical technique and matrix complexity, with gas chromatography-mass spectrometry achieving limits of detection between 0.1-0.5 micrograms per milliliter and liquid chromatography-tandem mass spectrometry reaching 0.05-0.1 micrograms per milliliter [4] [15]. These sensitivity levels prove adequate for most analytical applications including forensic analysis and biological monitoring [4] [15].

Robustness testing evaluates method performance under deliberately varied experimental conditions [16]. Gas chromatography-mass spectrometry methods demonstrate stability to temperature variations (±2°C) and flow rate changes (±0.02 milliliters per minute), while liquid chromatography-tandem mass spectrometry tolerates pH variations (±0.1 units) and mobile phase composition changes (±2 percent organic modifier) [16].

Stability studies confirm analyte integrity under various storage and processing conditions [7] [18]. 2-Aminoindan demonstrates stability in toluene extracts for several weeks when stored at appropriate temperatures, facilitating batch processing and quality control procedures [18]. Autosampler stability extends to 24 hours for liquid chromatography applications, supporting routine analytical workflows [7].

Standardization protocols incorporate quality control materials and proficiency testing programs to ensure inter-laboratory reproducibility [19] [18]. Cross-validation studies comparing results across multiple analytical techniques provide additional confidence in method reliability and support regulatory submissions for validated analytical procedures [15] [16].

XLogP3

1.7

UNII

1P810SQ3EY

Related CAS

2338-18-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2975-41-9

Wikipedia

2-aminoindane

Dates

Last modified: 08-15-2023

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